3-(Iodomethyl)-3-methoxy-oxetane
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Overview
Description
3-(Iodomethyl)-3-methoxy-oxetane is an organic compound characterized by the presence of an oxetane ring substituted with an iodomethyl group and a methoxy group
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that iodomethyl compounds often act as alkylating agents, forming covalent bonds with biological macromolecules, which can lead to changes in their function .
Biochemical Pathways
Iodomethyl compounds can potentially influence a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through renal or hepatic pathways .
Result of Action
Iodomethyl compounds can potentially cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-3-methoxy-oxetane typically involves the reaction of oxetane derivatives with iodomethane in the presence of a base
Example Reaction:
Starting Material: Oxetane derivative
Reagent: Iodomethane (CH3I)
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Conditions: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)-3-methoxy-oxetane can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form aldehydes or ketones.
Reduction: The iodomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), or thiourea (NH2CSNH2) in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Nucleophilic Substitution: Formation of azides, nitriles, or thiols.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl-substituted oxetane derivatives.
Scientific Research Applications
3-(Iodomethyl)-3-methoxy-oxetane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-3-methoxy-oxetane
- 3-(Chloromethyl)-3-methoxy-oxetane
- 3-(Fluoromethyl)-3-methoxy-oxetane
Uniqueness
3-(Iodomethyl)-3-methoxy-oxetane is unique due to the presence of the iodomethyl group, which is more reactive compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and other chemical applications.
Properties
IUPAC Name |
3-(iodomethyl)-3-methoxyoxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-7-5(2-6)3-8-4-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWYQNDBDPNFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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